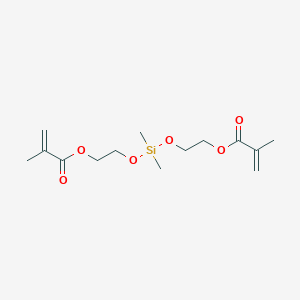
2,6-Naphthalenedisulfonic acid disodium salt, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La sal disódica del ácido 2,6-naftalendisulfónico, 97%, es un compuesto químico con la fórmula molecular C10H6(SO3Na)2. Es un polvo de blanco a casi blanco o una sustancia cristalina que es altamente soluble en agua. Este compuesto se usa comúnmente en varias aplicaciones industriales y de investigación debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sal disódica del ácido 2,6-naftalendisulfónico se puede sintetizar mediante la sulfonación del naftaleno. El proceso implica la reacción del naftaleno con ácido sulfúrico u oleum, lo que da como resultado la formación de ácido naftalendisulfónico. Este ácido se neutraliza luego con hidróxido de sodio para producir la sal disódica .
Métodos de producción industrial
En entornos industriales, la producción de la sal disódica del ácido 2,6-naftalendisulfónico generalmente implica reactores de sulfonación a gran escala donde el naftaleno se trata con trióxido de azufre en presencia de un catalizador. El ácido sulfónico resultante se neutraliza luego con hidróxido de sodio para producir la sal disódica. El producto se purifica mediante procesos de cristalización y secado .
Análisis De Reacciones Químicas
Tipos de reacciones
La sal disódica del ácido 2,6-naftalendisulfónico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar naftoquinonas.
Reducción: Las reacciones de reducción pueden convertirlo en naftalendioles.
Sustitución: Puede sufrir reacciones de sustitución electrófila, como nitración y halogenación
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: La nitración generalmente implica ácido nítrico, mientras que la halogenación utiliza halógenos como cloro o bromo
Principales productos formados
Oxidación: Naftoquinonas
Reducción: Naftalendioles
Sustitución: Nitro-naftalenos y naftalenos halogenados
Aplicaciones Científicas De Investigación
La sal disódica del ácido 2,6-naftalendisulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de colorantes y pigmentos.
Biología: Actúa como agente de tinción para especímenes biológicos.
Medicina: Se utiliza en la formulación de ciertos fármacos.
Industria: Se emplea como agente dispersante en el concreto y como tensioactivo en diversas formulaciones .
Mecanismo De Acción
El mecanismo de acción de la sal disódica del ácido 2,6-naftalendisulfónico implica su capacidad de interactuar con varios objetivos moleculares. En los sistemas biológicos, puede unirse a proteínas y enzimas, alterando su actividad. En aplicaciones industriales, sus propiedades tensioactivas ayudan a reducir la tensión superficial y mejorar la dispersión de las partículas .
Comparación Con Compuestos Similares
Compuestos similares
- Sal disódica del ácido 1,5-naftalendisulfónico
- Ácido 1,3,6-naftalentrisulfónico
- Sal disódica del ácido 2,7-naftalendisulfónico
Singularidad
La sal disódica del ácido 2,6-naftalendisulfónico es única debido a su patrón de sulfonación específico, que le confiere propiedades químicas y físicas distintas. Esto la hace particularmente útil en aplicaciones que requieren alta solubilidad y fuertes propiedades ácidas .
Propiedades
Fórmula molecular |
C10H8Na2O6S2 |
|---|---|
Peso molecular |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
Clave InChI |
IBIDRGYZQLRDPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)



![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
